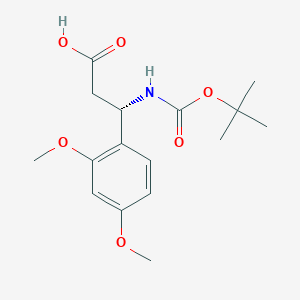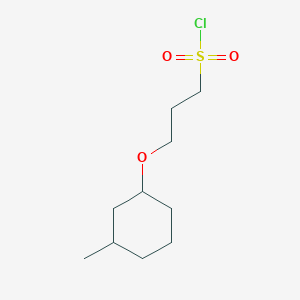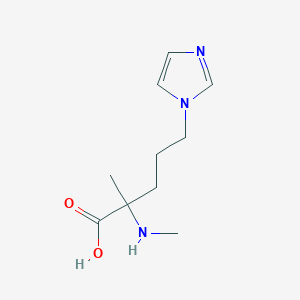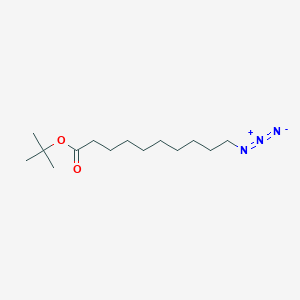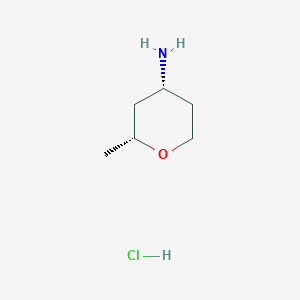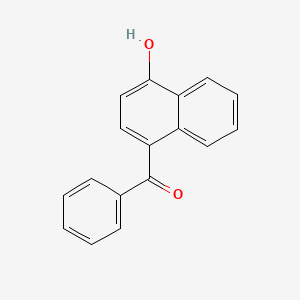
Methanone, (4-hydroxy-1-naphthalenyl)phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methanone, (4-hydroxy-1-naphthalenyl)phenyl-, also known as 4-hydroxy-1-naphthalenyl phenyl methanone, is an organic compound with the molecular formula C17H12O2. This compound is characterized by the presence of a methanone group attached to a phenyl ring and a naphthalenyl ring with a hydroxyl group at the 4-position. It is a derivative of benzophenone and naphthalene, and it exhibits unique chemical and physical properties that make it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methanone, (4-hydroxy-1-naphthalenyl)phenyl- typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 4-hydroxy-1-naphthaldehyde with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is conducted under anhydrous conditions to prevent the hydrolysis of the catalyst. The general reaction scheme is as follows:
4-hydroxy-1-naphthaldehyde+benzoyl chlorideAlCl3methanone, (4-hydroxy-1-naphthalenyl)phenyl-
Industrial Production Methods
In an industrial setting, the production of methanone, (4-hydroxy-1-naphthalenyl)phenyl- can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and chromatography are used to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
Methanone, (4-hydroxy-1-naphthalenyl)phenyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or quinone derivative.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Methanone, (4-hydroxy-1-naphthalenyl)phenyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and photochromic materials due to its unique photophysical properties.
Wirkmechanismus
The mechanism of action of methanone, (4-hydroxy-1-naphthalenyl)phenyl- involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological macromolecules, while the aromatic rings can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The compound’s photophysical properties also enable it to act as a photosensitizer in photodynamic therapy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzophenone: Similar structure but lacks the naphthalenyl ring.
4-Hydroxybenzophenone: Similar structure but lacks the naphthalenyl ring.
1-Naphthaldehyde: Contains the naphthalenyl ring but lacks the methanone group.
Uniqueness
Methanone, (4-hydroxy-1-naphthalenyl)phenyl- is unique due to the presence of both the naphthalenyl and phenyl rings, which confer distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
24776-44-1 |
|---|---|
Molekularformel |
C17H12O2 |
Molekulargewicht |
248.27 g/mol |
IUPAC-Name |
(4-hydroxynaphthalen-1-yl)-phenylmethanone |
InChI |
InChI=1S/C17H12O2/c18-16-11-10-15(13-8-4-5-9-14(13)16)17(19)12-6-2-1-3-7-12/h1-11,18H |
InChI-Schlüssel |
VANIRKXGZSRTMW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C3=CC=CC=C32)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Chloro-2-cyclopropyl-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B13629812.png)
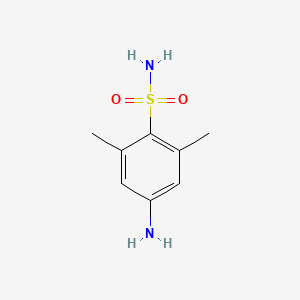
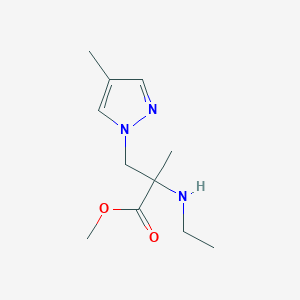
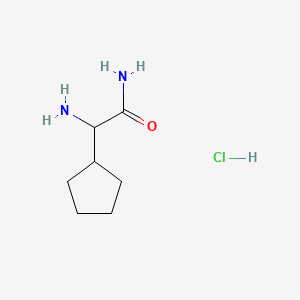
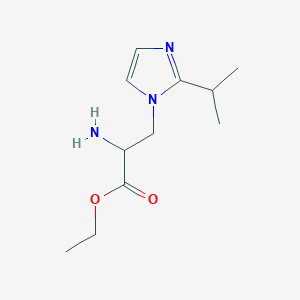
![1-(2-Chloroethyl)-tricyclo[3.3.1.13,7]decane](/img/structure/B13629845.png)

![1-[2-(1H-1,2,4-triazol-1-yl)ethyl]piperazinetrihydrochloride](/img/structure/B13629850.png)
